molecular formula C7H3BrCl2O4S B2987460 4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid CAS No. 1157673-11-4

4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid

Cat. No.: B2987460
CAS No.: 1157673-11-4
M. Wt: 333.96
InChI Key: FOWOBHZVWQZCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid is a versatile organic compound with the molecular formula C7H3BrCl2O4S and a molecular weight of 333.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and chlorosulfonyl functional groups attached to a benzoic acid core. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as carboxyl protection, bromination, and deprotection reactions, which are carried out under mild conditions to improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, chlorine, and various nucleophiles. Reaction conditions often involve controlled temperature, pressure, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. The presence of bromine, chlorine, and chlorosulfonyl groups allows the compound to form various interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid is unique due to the presence of both bromine and chlorine atoms, along with the chlorosulfonyl group. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

4-bromo-2-chloro-5-chlorosulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWOBHZVWQZCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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